The compound 2-[4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazin-1-yl]-N-(2,2,2-trifluoroethyl)acetamide is a complex organic molecule characterized by its intricate structure and multiple functional groups. Its molecular formula is with a molecular weight of approximately 283.29 g/mol. This compound is classified as an acetamide and features a piperazine moiety along with a trifluoroethyl group, which suggests potential applications in medicinal chemistry.
Given the complexity of the structure, advanced synthetic techniques such as microwave-assisted synthesis or multi-step synthesis may be necessary to achieve the desired product efficiently.
The molecular structure of 2-[4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}ethyl)piperazin-1-yl]-N-(2,2,2-trifluoroethyl)acetamide can be represented using various structural notation systems:
InChI=1S/C16H13N O4/c17-15(18)12-19(20)10-14(21)11(12)8-7-9(22)23/h7-10H,6H2,(H,17,18)
C1CN(CCN1CC(=O)N(C(F)(F)F)C(=O)C2=CC=CC=C2)C(=O)O
These notations provide insights into the connectivity and arrangement of atoms within the molecule.
While specific reactions involving this compound have not been documented in the literature, it is reasonable to hypothesize potential reactions based on its functional groups:
Further experimental studies would be needed to elucidate the exact reactivity profile of this compound.
Understanding the mechanism of action would require empirical studies involving biological assays and receptor binding studies.
Further characterization techniques like NMR spectroscopy or mass spectrometry would provide more detailed insights into these properties.
CAS No.: 943001-56-7
CAS No.: 76663-30-4
CAS No.: 14681-59-5
CAS No.: 15399-43-6
CAS No.: 1471-96-1
CAS No.: 33227-10-0